Vapendavir, chemically known as 6-{2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy}-3-ethoxy-1,2-benzisoxazole, is an antiviral compound primarily investigated for its efficacy against enteroviruses, particularly Enterovirus A71 (EV-A71). This compound has shown potential in inhibiting viral replication and has been classified as a small-molecule antiviral agent targeting the uncoating process of the virus. Vapendavir is notable for its anhydrous crystalline free base form, which enhances its stability and solubility in pharmaceutical formulations .
Vapendavir was initially developed as part of a broader effort to create antiviral therapies targeting enteroviruses. The compound falls under the classification of benzisoxazole derivatives and is recognized for its structural complexity, which contributes to its biological activity. It has been documented in various patents and scientific literature, emphasizing its role in antiviral therapy .
The synthesis of Vapendavir involves several steps that typically include:
The molecular structure of Vapendavir can be described as follows:
The compound's structure facilitates interaction with viral proteins, particularly those involved in the uncoating process of enteroviruses .
Vapendavir primarily acts by interfering with the viral life cycle. Key reactions include:
These reactions highlight Vapendavir's mechanism as a competitive inhibitor that effectively reduces viral infectivity.
The mechanism of action of Vapendavir involves several critical processes:
This multi-faceted approach underscores Vapendavir's potential as a therapeutic agent against enteroviral infections.
Vapendavir exhibits several notable physical and chemical properties:
These properties are crucial for developing effective pharmaceutical formulations that maintain bioavailability and therapeutic efficacy .
Vapendavir is primarily investigated for its antiviral applications against enteroviruses such as EV-A71, which can cause severe neurological diseases like hand, foot, and mouth disease. Its efficacy in preclinical studies suggests potential use in:
Research continues to explore additional applications and combinations with other antiviral agents to enhance therapeutic outcomes against resistant strains of enteroviruses .
Picornaviruses employ a conserved replication cycle involving viral entry, uncoating, polyprotein processing, and virion assembly. Vapendavir diphosphate (BTA-798) specifically targets the early uncoating phase by binding the hydrophobic pocket within the VP1 capsid protein. This pocket naturally harbors a host-derived lipid "pocket factor" that modulates capsid stability during receptor binding and endosomal acidification. Vapendavir displaces this factor with higher affinity, rigidifying the capsid and preventing the conformational changes required for viral RNA release [3] [8].
The compound demonstrates broad-spectrum activity against enteroviruses and rhinoviruses by exploiting this mechanism. For enterovirus 71 (EV71), Vapendavir achieves half-maximal effective concentrations (EC₅₀) of 0.5–1.4 μM across diverse strains, effectively suppressing viral replication in vitro [1] [9]. Resistance studies reveal that mutations in the VP1 pocket (e.g., C199R/Y in human rhinovirus 14 [hRV14] or M252L in EV-D68) reduce drug binding affinity. Intriguingly, some mutations (e.g., G149C in hRV2) induce dependency on capsid binders, where viral replication requires Vapendavir to stabilize otherwise unstable capsids [2].
Table 1: Antiviral Activity and Resistance Profiles of Vapendavir Across Picornaviruses
Virus Species | Strain/Serotype | EC₅₀ (μM) | Resistance-Associated Mutations | Phenotypic Outcome |
---|---|---|---|---|
Enterovirus A71 | Multiple genotypes | 0.5–1.4 | Not characterized | Replication inhibition |
Human rhinovirus 2 | Wild-type | 0.3* | G149C | Drug-dependent replication |
Human rhinovirus 14 | Clinical isolate | 0.8* | C199R, C199Y | Reduced drug sensitivity |
Enterovirus D68 | CU70 | 1.2* | M252L, A156T | Moderate resistance |
Poliovirus 1 | Sabin | 0.9* | I194F | Reduced drug sensitivity |
Representative values from resistance selection studies [2].
The genus Enterovirus encompasses 15 species, including human pathogens from species A–D and rhinoviruses A–C. Vapendavir’s efficacy varies across this taxonomy due to structural divergence in the VP1 pocket:
Table 2: Genetic Diversity and Clinical Relevance of Vapendavir-Sensitive Viruses
Species | Prototype Viruses | Serotypes/Genotypes | Primary Clinical Impact | Vapendavir Sensitivity |
---|---|---|---|---|
Enterovirus A | EV-A71, CV-A16 | >20 | Hand-foot-mouth disease, encephalitis | High (EV-A71) |
Enterovirus B | CV-B3, echovirus 30 | >60 | Myocarditis, aseptic meningitis | Variable |
Enterovirus D | EV-D68, EV-D70 | 5 | Respiratory disease, acute flaccid myelitis | Moderate (EV-D68) |
Rhinovirus A | RV-A89, RV-A12 | >80 | Asthma exacerbations | High |
Rhinovirus C | RV-C2, RV-C15 | >50 | Severe pediatric infections | Moderate |
Data synthesized from enterovirus classification systems [7].
The VP1 hydrophobic pocket is a 15–20 Å deep cavity beneath the canyon floor, lined with conserved hydrophobic residues (e.g., Leu100, Phe107, Val191 in EV71). In native virions, this pocket accommodates fatty acids like palmitic acid (the "pocket factor"), which stabilizes the capsid during environmental exposure. Vapendavir’s isoxazole-based structure competitively displaces this factor via hydrophobic interactions and hydrogen bonding with residues like Asn121 and Tyr152 [8] [9].
X-ray crystallography of EV71–Vapendavir complexes (PDB: 4AED) confirms the drug binds without distorting the capsid architecture. This binding elevates the melting temperature of virions by 3°C, restricting capsid dynamics essential for genome release [8]. Conservation analysis reveals 89–94% sequence identity in VP1 pocket residues across EV-A71, EV-D68, and rhinovirus species. However, variations in pocket volume and residue charge (e.g., Glu166 in RV-C) explain differential drug affinity [2] [7] [8].
Table 3: Conservation of Key VP1 Pocket Residues Across Picornaviruses
Residue Position (EV71 numbering) | Function | Conservation Rate (%) | Role in Vapendavir Binding |
---|---|---|---|
Val191 | Pocket lining | 94 (EVs), 89 (RVs) | Hydrophobic contact |
Tyr152 | Roof of pocket | 98 (EVs), 91 (RVs) | Hydrogen bonding |
Phe107 | Base stabilization | 96 (EVs), 93 (RVs) | Van der Waals interactions |
Leu100 | Entrance constriction | 82 (EVs), 79 (RVs) | Steric hindrance modulation |
Asn121 | Near fivefold axis | 88 (EVs), 85 (RVs) | Polar interaction |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7